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molecular formula C10H14N2O3 B8635003 5-butyl-6-methyl-3-nitro-1H-pyridin-2-one

5-butyl-6-methyl-3-nitro-1H-pyridin-2-one

Cat. No. B8635003
M. Wt: 210.23 g/mol
InChI Key: FNXKVEYXTRRPHO-UHFFFAOYSA-N
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Patent
US05308854

Procedure details

A solution of 3-nitro-5-butyl-6-methylpyridin-2(1H)-one (293 mg, 1.40 mmol) in methanol (10 mL) and tetrahydrofuran (10 mL) containing 5% palladium/carbon (120 mg) was hydrogenated at atmosphere pressure for 10-20 hours. The catalyst was filtered off and the solvent evaporated. This residue was triturated with diethyl ether to give 224 mg (89%) of grayish product.
Quantity
293 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
120 mg
Type
catalyst
Reaction Step One
Yield
89%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:5](=[O:15])[NH:6][C:7]([CH3:14])=[C:8]([CH2:10][CH2:11][CH2:12][CH3:13])[CH:9]=1)([O-])=O>CO.O1CCCC1.[Pd]>[NH2:1][C:4]1[C:5](=[O:15])[NH:6][C:7]([CH3:14])=[C:8]([CH2:10][CH2:11][CH2:12][CH3:13])[CH:9]=1

Inputs

Step One
Name
Quantity
293 mg
Type
reactant
Smiles
[N+](=O)([O-])C=1C(NC(=C(C1)CCCC)C)=O
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
120 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
CUSTOM
Type
CUSTOM
Details
This residue was triturated with diethyl ether

Outcomes

Product
Details
Reaction Time
15 (± 5) h
Name
Type
product
Smiles
NC=1C(NC(=C(C1)CCCC)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 224 mg
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 88.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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